Barbital sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

Barbital sodium acts as a weak acid that effectively maintains a stable pH within a desired range []. This is achieved through the equilibrium between the acid form of barbital sodium and its corresponding conjugate base. This property makes it a valuable tool in research settings where maintaining a specific pH is crucial for optimal enzyme activity, protein stability, and other biological processes [].

Applications of Barbital Sodium as a Buffer:

- Michaeli's buffer: This commonly used buffer solution incorporates barbital sodium and is frequently employed in histological and histopathological analyses to preserve tissue structures for microscopic examination [].

- Biochemical research: Barbital sodium finds application in various biochemical experiments, including enzyme assays, cell structure staining, and electrophoresis [].

- Immunoelectrophoresis: This technique utilizes barbital sodium as a component of the buffer solution to separate proteins based on their charge and size [].

- Hemolytic assays: These assays study the interaction between antibodies and red blood cells, and barbital sodium can be used as a buffer to maintain a consistent pH during the experiment [].

- Fixative solutions: Barbital sodium can be incorporated into fixative solutions used to preserve biological samples for further analysis [].

Additional Research Applications:

Beyond its primary function as a buffer, barbital sodium has limited applications in other areas of scientific research.

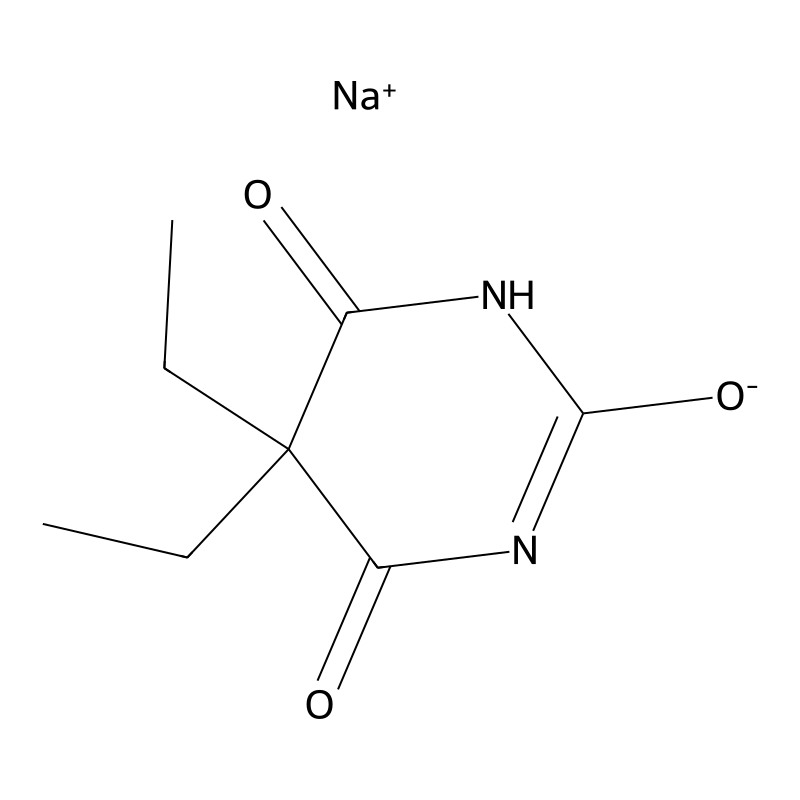

Barbital, also known as diethylbarbituric acid, is a barbiturate that was first synthesized in 1902 by Emil Fischer and Joseph von Mering. It was introduced to the market under the brand name Veronal. As a white crystalline powder, barbital is slightly bitter and was primarily used as a hypnotic and sedative from the early 20th century until the mid-1950s. Its chemical formula is with a molar mass of approximately 184.19 g/mol . The sodium salt form, known as sodium barbital or Medinal, is more soluble in water, which enhances its utility in various applications .

Barbiturate sodium acts as a positive allosteric modulator of the GABA (gamma-aminobutyric acid) receptor, a major inhibitory neurotransmitter system in the CNS. By enhancing the action of GABA, it slows down brain activity, leading to sedation, hypnosis (sleep induction), and anticonvulsant effects [].

Barbiturate sodium is a highly toxic substance with a narrow therapeutic window, meaning the difference between a therapeutic dose and a toxic dose is small []. Overdose can lead to coma, respiratory depression, and death. Due to the availability of safer alternatives, barbiturate sodium is rarely used clinically nowadays.

- Toxicity: The median lethal dose (LD50) of barbiturate sodium in rats is 400 mg/kg.

- Other Hazards: Barbiturate sodium is flammable and can irritate the skin and eyes upon contact.

As a central nervous system depressant, barbital acts primarily by enhancing the activity of gamma-aminobutyric acid at GABA-A receptors. This action leads to sedative effects and can cause respiratory depression at high doses . While it was once considered safer than other hypnotics of its time, prolonged use can lead to tolerance and dependence. Overdoses can result in severe respiratory and circulatory failure, highlighting its potential for toxicity .

Barbital can be synthesized through several methods:

- Condensation Reaction: The most common method involves condensing diethylmalonic ester with urea in the presence of sodium ethoxide.

- Alternative Synthesis: Another method includes adding ethyl iodide to the silver salt of barbituric acid (malonylurea) or a basic solution of this acid .

- Photopharmacological Derivatives: Recent research has developed photoswitchable derivatives of barbital that exhibit neuronal activity via GABA-A receptors, expanding its potential applications in pharmacology .

Historically, barbital was widely used as a sedative and hypnotic agent in clinical settings. Although its use has declined due to safety concerns, it still finds applications in:

- Biological Research: Solutions of sodium barbital are utilized as pH buffers in various biochemical assays.

- Pharmaceutical Development: Ongoing research explores derivatives for potential therapeutic uses .

Barbital interacts with various drugs and substances, notably:

- Carbamazepine: May alter thyroid function activities when combined with barbital.

- Carbetocin: Exhibits increased hypotensive effects when administered alongside barbital .

These interactions underscore the importance of careful monitoring when prescribing barbital in conjunction with other medications.

Barbital shares structural and functional similarities with other barbiturates and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phenobarbital | Nonselective CNS depressant; more potent than barbital | |

| Amobarbital | Shorter duration; used for sedation | |

| Pentobarbital | Rapid onset; used in euthanasia protocols | |

| Secobarbital | Fast-acting; used for insomnia | |

| Butalbital | Combination with analgesics for headache relief |

Uniqueness of Barbital: Barbital is notable for its long duration of action compared to other barbiturates, making it suitable for specific therapeutic uses despite its declining popularity due to safety concerns associated with dependence and overdose risks .

Physical State and Morphological Characteristics

Barbital sodium exists as a crystalline solid at room temperature, presenting as a white powder or crystalline material [1] [2] [3]. The compound exhibits characteristic bitter crystals or powder morphology [1] and appears as fine crystals or crystalline fragments [3]. Under microscopic examination, barbital sodium displays well-defined crystalline structures with distinct morphological features typical of ionic pharmaceutical compounds. The material is odorless [4] [5] and possesses a distinctly bitter taste [1] [2], which is characteristic of barbiturate compounds.

The physical appearance of barbital sodium can vary slightly depending on the preparation method and particle size distribution, ranging from fine powder to larger crystalline formations. The compound maintains its solid state under normal storage conditions and demonstrates good stability in its crystalline form.

Melting and Decomposition Points

Barbital sodium exhibits a melting point of approximately 190°C [1] [2] [6], though some sources report melting points in the range of 213-216°C with decomposition [7]. The compound demonstrates thermal stability up to its melting point, beyond which it begins to undergo decomposition processes.

The decomposition temperature is significantly higher, occurring at 395°C (743°F) [8]. At this elevated temperature, thermal decomposition leads to the formation of various degradation products including carbon oxides, nitrogen oxides, and sodium-containing compounds [9]. The relatively high decomposition temperature indicates good thermal stability of the crystalline structure, making the compound suitable for applications requiring moderate heating.

Solubility Parameters

Aqueous Solubility Profiles

Barbital sodium demonstrates excellent water solubility, a characteristic that distinguishes it significantly from its parent compound barbital. The compound exhibits a solubility of 103.1 g/L at 20°C [8] [5], which is considerably higher than many other pharmaceutical compounds. Additional solubility measurements report 50 mg/mL in water producing clear, colorless solutions [1] [6].

The enhanced aqueous solubility compared to barbital (which has limited water solubility) is attributed to the ionic nature of the sodium salt, which promotes favorable interactions with water molecules through ion-dipole interactions. The aqueous solutions of barbital sodium are alkaline to litmus and phenolphthalein indicators [2], with measured pH values of 9.4 for 0.1 M solutions [8] [9] and pH ranges of 9.0-10.5 for 1% solutions [5] [10].

Solubility in Organic Solvents

Barbital sodium shows varied solubility characteristics in organic solvents. The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone [11]. However, its solubility in alcohols is limited, with one gram dissolving in approximately 400 mL of ethanol [2].

The differential solubility in organic solvents reflects the ionic character of barbital sodium, where polar aprotic solvents like DMSO show good solvation capabilities, while less polar solvents provide limited solubility. This solubility profile is important for pharmaceutical formulation development and purification processes.

Density and Physical Constants

Barbital sodium possesses a density of 1.418 g/cm³ at 20°C [1] [10], indicating a relatively dense crystalline structure. This density value is consistent with the ionic nature of the compound and the efficient packing of sodium ions and barbital anions in the crystal lattice.

The molecular weight is consistently reported as 206.17-206.18 g/mol [1] [2] [12], corresponding to the molecular formula C₈H₁₁N₂NaO₃ [1] [12] [3]. The compound exhibits a vapor pressure of 0.004 Pa at 90°C [1], indicating very low volatility under normal conditions, which is expected for an ionic solid.

Crystal Structure and Polymorphic Behavior

Barbital sodium crystallizes in a structure where sodium atoms are tetrahedrally coordinated by barbital oxygen atoms [13]. The crystal structure features tetrahedra sharing corners to form columns parallel to the a-axis [13], creating a three-dimensional network that contributes to the stability of the crystalline form.

The molecular arrangement involves hydrogen bonding between molecules forming ribbons along the a-axis [13], with N-H···O hydrogen bond distances of 2.84 Å [13]. This hydrogen bonding network plays a crucial role in stabilizing the crystal structure and influences the physical properties of the compound.

Unlike barbital, which exhibits extensive polymorphism with multiple crystalline forms [14] [15], barbital sodium appears to have a more limited polymorphic behavior due to the constraints imposed by the ionic interactions between sodium cations and barbital anions. The coordination environment around sodium ions helps stabilize the preferred crystal structure.

Phase Transition Thermodynamics

The thermodynamic behavior of barbital sodium involves several important phase transitions and thermal events. The compound exhibits endothermic melting at approximately 190°C, followed by thermal decomposition at higher temperatures around 395°C [8].

The phase transition from solid to liquid involves breaking of the ionic interactions between sodium ions and barbital anions, as well as disruption of the hydrogen bonding network within the crystal structure. The relatively high melting point compared to many organic compounds reflects the strength of these intermolecular interactions.

Thermal analysis studies would be expected to show characteristic endothermic peaks corresponding to melting, and subsequent exothermic or endothermic events related to decomposition processes. The thermal behavior is influenced by the coordination environment of sodium ions and the stability of the barbital anion at elevated temperatures.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant